(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl 2-oxoethyl reagents under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar structure but with a benzyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
CAS No. |
639458-43-8 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3/t10-/m0/s1 |
InChI Key |
VPUHJQDNBOTMSI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CC=O |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
Origin of Product |
United States |
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